molecular formula C12H8N2O3 B2729030 2-(3-Nitrophenyl)nicotinaldehyde CAS No. 289469-76-7

2-(3-Nitrophenyl)nicotinaldehyde

Cat. No.: B2729030
CAS No.: 289469-76-7
M. Wt: 228.207
InChI Key: CKHJMVUGYKMMKW-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8N2O3 and a molecular weight of 228.20 g/mol . It is characterized by the presence of a nitrophenyl group attached to a nicotinaldehyde moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)nicotinaldehyde typically involves the reaction of 3-nitrobenzaldehyde with nicotinic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 3-nitrobenzaldehyde reacts with the nicotinic acid derivative in the presence of a catalyst .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Nitrophenyl)nicotinaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group plays a crucial role in its reactivity, facilitating interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 2-(3-Nitrophenyl)nicotinaldehyde is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions in both chemical reactions and biological systems, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-(3-nitrophenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-8-10-4-2-6-13-12(10)9-3-1-5-11(7-9)14(16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHJMVUGYKMMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-3-formylpyridine (0.708 g), 3-nitrophenylboronic acid (1.09 g) and tetrakis(triphenylphosphine)-palladium (289 mg) in 1,2-dimethoxyethane (20 ml) was added 2M aqueous solution of sodium carbonate (6.5 ml). The mixture was stirred at 80° C. for 14 hours under a nitrogen atmosphere, then cooled to room temperature and diluted with ethyl acetate. The organic layer was separated, washed with water and brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by column chromatography (silica gel 50 g, h-hexane:ethyl acetate=1:1) to give 3-(3-formylpyrdin-2-yl)nitrobenzene (1.07 g).
Quantity
0.708 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
289 mg
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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